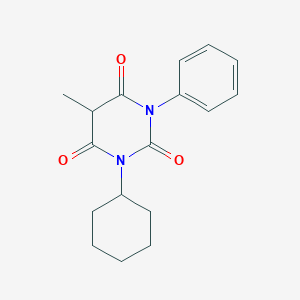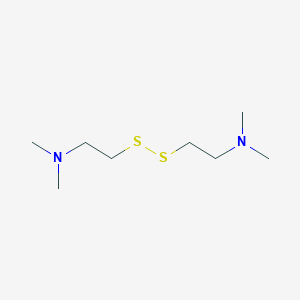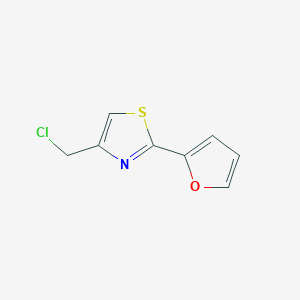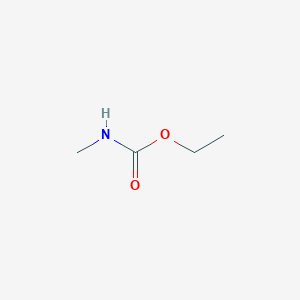
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid, also known as Hexobarbital, is a barbiturate drug that belongs to the class of sedative-hypnotics. It was first synthesized in 1927 and has been widely used in scientific research for its sedative and hypnotic effects.
Mechanism Of Action
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid acts on the GABA-A receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. It enhances the binding of GABA to the receptor, which leads to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal firing.
Biochemical And Physiological Effects
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid has a number of biochemical and physiological effects. It induces sedation and hypnosis by depressing the activity of the central nervous system. It also has anticonvulsant properties and can be used to treat seizures. In addition, 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid has muscle relaxant properties and can be used to treat muscle spasms.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid in lab experiments is its predictable and consistent effects on the central nervous system. It is also relatively easy to administer and has a relatively long duration of action. However, one limitation of using 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid is its potential for abuse and addiction. It is also a controlled substance and requires special handling and storage.
Future Directions
There are several future directions for research on 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid. One area of interest is the development of new barbiturate drugs that have fewer side effects and are less addictive. Another area of interest is the use of 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid in combination with other drugs to enhance its sedative and hypnotic effects. Finally, there is a need for further research on the long-term effects of 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid use on the central nervous system and other organ systems.
Synthesis Methods
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid can be synthesized by reacting cyclohexanone with malonic acid, followed by reacting the resulting product with phenylhydrazine to yield 5-phenyl-2,4-pentanedione. The final step involves reacting 5-phenyl-2,4-pentanedione with urea to produce 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid.
Scientific Research Applications
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid has been widely used in scientific research as a sedative and hypnotic agent. It is commonly used in animal studies to induce sleep and reduce anxiety. 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid has also been used in studies on the effects of sedatives on the central nervous system and the respiratory system.
properties
CAS RN |
1038-85-3 |
|---|---|
Product Name |
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid |
Molecular Formula |
C17H20N2O3 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
1-cyclohexyl-5-methyl-3-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H20N2O3/c1-12-15(20)18(13-8-4-2-5-9-13)17(22)19(16(12)21)14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3 |
InChI Key |
IFXAQRYOAKJCMN-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
Canonical SMILES |
CC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
synonyms |
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)











